molecular formula C15H16N2O B5764372 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 599162-59-1

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5764372
CAS No.: 599162-59-1
M. Wt: 240.30 g/mol
InChI Key: NNEZNNTWTRUGQP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with a methyl group at the para position and a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methylbenzylamine with 6-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide: Lacks the methyl group on the pyridine ring.

    2-(phenyl)-N-(6-methylpyridin-2-yl)acetamide: Lacks the methyl group on the phenyl ring.

    2-(4-methylphenyl)-N-(pyridin-3-yl)acetamide: The pyridine nitrogen is in a different position.

Uniqueness

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of methyl groups on both the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15_{15}H16_{16}N2_2O. The compound features a 4-methylphenyl group and a 6-methylpyridin-2-yl moiety, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50_{50} values indicating promising potential as an anticancer agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing biochemical pathways associated with inflammation and pain .

Case Studies

Several studies have explored the efficacy of this compound:

  • Cytotoxicity Assay : A study conducted on MCF-7 and NCI-H460 cell lines reported IC50_{50} values of 12.5 µM and 42.3 µM respectively, indicating significant anticancer potential .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Cell Line/Model IC50_{50} Reference
AnticancerMCF-712.5 µM
AnticancerNCI-H46042.3 µM
AntimicrobialVarious BacteriaEffective
Anti-inflammatoryAnimal ModelSignificant Reduction

Properties

IUPAC Name

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEZNNTWTRUGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358373
Record name 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599162-59-1
Record name 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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